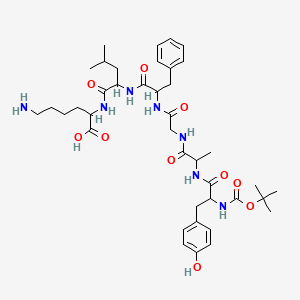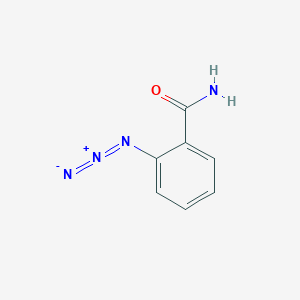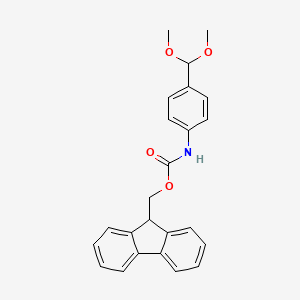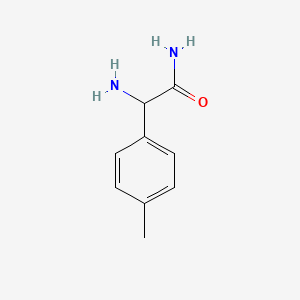
N-(2-ethylbutyl)-2-fluoroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-乙基丁基)-2-氟苯胺: 是一种属于苯胺衍生物类的有机化合物。它以苯环上连接的氟基和氮原子连接的乙基丁基为特征。
准备方法
合成路线和反应条件: N-(2-乙基丁基)-2-氟苯胺的合成通常涉及2-氟苯胺与2-乙基丁胺的反应。该反应通常在合适的溶剂和催化剂存在下进行,以促进目标产物的形成。反应条件,如温度和压力,经过优化以实现高产率和化合物的纯度。
工业生产方法: 在工业环境中,N-(2-乙基丁基)-2-氟苯胺的生产可能涉及大规模间歇式或连续式工艺。方法的选择取决于成本、效率和环境因素等因素。使用先进的催化体系和优化的反应条件可以提高生产过程的整体效率。
化学反应分析
反应类型: N-(2-乙基丁基)-2-氟苯胺可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的醌衍生物。
还原: 还原反应可以将氟基转化为其他官能团,如羟基或氨基。
取代: 氟基可以被其他亲核试剂取代,导致形成多种衍生物。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 通常使用锂铝氢化物 (LiAlH₄) 和硼氢化钠 (NaBH₄) 等还原剂。
取代: 甲醇钠 (NaOCH₃) 和叔丁醇钾 (KOtBu) 等亲核试剂用于取代反应。
主要形成的产物: 这些反应形成的主要产物取决于所用试剂和条件。例如,氧化可能会生成醌衍生物,而取代反应可以生成各种取代的苯胺衍生物。
科学研究应用
N-(2-乙基丁基)-2-氟苯胺具有多种科学研究应用,包括:
化学: 它被用作合成更复杂有机分子的构建块。
生物学: 该化合物因其潜在的生物活性而被研究,例如抗菌和抗癌特性。
医药: 正在进行研究,以探索其作为开发新药的药物中间体的潜力。
工业: 它被用于生产具有独特性能的特种化学品和材料。
作用机制
N-(2-乙基丁基)-2-氟苯胺的作用机制涉及其与特定分子靶标和途径的相互作用。氟基可以增强化合物与某些酶或受体的结合亲和力,从而产生其生物学效应。乙基丁基可能会影响化合物的溶解度和膜渗透性,影响其整体活性。
相似化合物的比较
类似化合物:
- N-(2-乙基丁基)-2-氯苯胺
- N-(2-乙基丁基)-2-溴苯胺
- N-(2-乙基丁基)-2-碘苯胺
比较: 与它的氯、溴和碘类似物相比,N-(2-乙基丁基)-2-氟苯胺由于氟基的存在而表现出独特的特性。氟基以其强大的吸电子效应而闻名,这可以影响化合物的反应性和稳定性。此外,氟基可以增强化合物的亲脂性和代谢稳定性,使其成为各种应用的宝贵候选者。
属性
分子式 |
C12H18FN |
|---|---|
分子量 |
195.28 g/mol |
IUPAC 名称 |
N-(2-ethylbutyl)-2-fluoroaniline |
InChI |
InChI=1S/C12H18FN/c1-3-10(4-2)9-14-12-8-6-5-7-11(12)13/h5-8,10,14H,3-4,9H2,1-2H3 |
InChI 键 |
NLXCRLUVZJGURL-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)CNC1=CC=CC=C1F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![(2,2-Dimethyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl) acetate](/img/structure/B12108262.png)
![[2-(trimethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine](/img/structure/B12108263.png)

